Home > Products > Screening Compounds P135832 > N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride
N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride - 1803588-36-4

N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride

Catalog Number: EVT-1722999
CAS Number: 1803588-36-4
Molecular Formula: C7H9ClF2N2
Molecular Weight: 194.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride is achieved through the hydrogenation of its corresponding imine derivative, N-(2,2-difluoroethylidene)pyridin-4-amine. This imine precursor is prepared by reacting 4-pyridinecarboxaldehyde with 2,2-difluoroethylamine. [] The hydrogenation step is typically carried out using a palladium catalyst under hydrogen pressure. The resulting N-(2,2-difluoroethyl)pyridin-4-amine is then treated with hydrochloric acid to yield the hydrochloride salt. []

Applications
  • Synthesis of Pyrazolotriazine Derivatives: N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride has been employed as a starting material for synthesizing pyrazolo[1,5-a][1,3,5]triazine derivatives. These derivatives have exhibited promising vasodilator activity in preliminary research. []
  • Synthesis of Quinazolinamine Derivatives: It has been utilized as an intermediate in synthesizing quinazolinamine derivatives. Some of these derivatives have demonstrated potential as allosteric modulators of the dopamine transporter. []

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SRI-9804)

Compound Description: SRI-9804 is a dopamine transporter (DAT) ligand with allosteric modulating properties. It has been shown to partially inhibit [125I]RTI-55 binding and [3H]dopamine uptake, slow the dissociation rate of [125I]RTI-55 from DAT, and allosterically modulate d-amphetamine-induced DAT-mediated dopamine release. [ [] ]

Relevance: SRI-9804, although structurally distinct from N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride, serves as a starting point for developing novel allosteric DAT ligands. The research on SRI-9804 and its analogs led to the identification of compounds like SRI-29574 which exhibit potent DAT inhibition without affecting binding or d-amphetamine-induced release, providing valuable insights into DAT function and potential therapeutic applications. [ [] ]

N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SRI-20040)

Compound Description: Similar to SRI-9804, SRI-20040 acts as an allosteric modulator of the DAT. It exhibits partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake, slows the dissociation of [125I]RTI-55, and modulates d-amphetamine-induced dopamine release. [ [] ]

Relevance: SRI-20040 is another analog of SRI-9804 and shares the quinazolinamine core. Although it is structurally different from N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride, the study of SRI-20040 and its analogs contributed to the understanding of allosteric modulation of the DAT and the development of more selective and potent DAT inhibitors like SRI-29574. [ [] ]

N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SRI-20041)

Compound Description: SRI-20041, like SRI-9804 and SRI-20040, functions as an allosteric modulator of the DAT. It displays partial inhibition of [125I]RTI-55 binding and [3H]dopamine uptake, slows the dissociation of [125I]RTI-55, and modulates d-amphetamine-induced dopamine release. [ [] ]

Relevance: SRI-20041 is a structural analog of SRI-9804 and SRI-20040, differing only in the length of the alkyl chain connecting the diphenyl group to the quinazolinamine core. While it is structurally different from N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride, the investigation of SRI-20041 and its related compounds aided in the exploration of structure-activity relationships for DAT allosteric modulators and ultimately led to the discovery of more potent and selective DAT inhibitors such as SRI-29574. [ [] ]

N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

Compound Description: SRI-29574 emerged as a potent and selective inhibitor of DAT. It exhibits a partial inhibition of dopamine, serotonin, and norepinephrine uptake, demonstrating a preference for DAT. Notably, it achieves this inhibition without affecting DAT binding or d-amphetamine-induced [3H]MPP+ release, indicating a unique mechanism of action. [ [] ]

Relevance: Although structurally distinct from N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride, SRI-29574 is a significant outcome of the research initiated with SRI-9804 and its analogs. It highlights the potential for developing potent DAT inhibitors with novel mechanisms of action, possibly through allosteric modulation, for therapeutic applications in conditions involving dopamine dysregulation. [ [] ]

2,2-diphenyl-N-(4-sulfamoylbenzyl)acetamide (4)

Compound Description: Compound 4 is an arylsulfonamide derivative exhibiting antifungal activity. It was tested against a range of Candida spp., including the American Type Culture Collection (ATCC) and clinical strains of C. albicans, C. parapsilosis, and C. glabrata. It did not demonstrate significant fungicidal activity against these species. [ [] ]

Relevance: The structural similarity of Compound 4 to N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride lies in the presence of the 2,2-difluoroethyl group attached to a nitrogen atom. The research on Compound 4 and related arylsulfonamides sheds light on the potential of such structural motifs for antifungal activity, providing insights into structure-activity relationships for this class of compounds. [ [] ]

2,2-diphenyl-N-(4-sulfamoylphenethyl)acetamide (6)

Compound Description: Compound 6 is an arylsulfonamide derivative that was evaluated for antifungal activity against Candida spp., including ATCC and clinical strains of C. albicans, C. parapsilosis, and C. glabrata. It did not show significant fungicidal activity against these Candida species. [ [] ]

Relevance: Compound 6 shares a structural resemblance to N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride with the presence of the 2,2-difluoroethyl group linked to a nitrogen atom. The study of Compound 6 and its analogs within the arylsulfonamide class contributes to the understanding of how structural modifications affect antifungal activity, guiding the development of more effective antifungal agents. [ [] ]

2-[(2,2-difluoroethyl)amino]methyl)-2′-fluoro-N-(3-methoxy-4-sulfamoylphenyl)biphenyl-4-carboxamide hydrochloride (DSR-71167)

Compound Description: DSR-71167 is a novel mineralocorticoid receptor (MR) antagonist with weak carbonic anhydrase (CA) inhibitory activity. Studies in rats have shown that DSR-71167 increases urinary sodium excretion (an indicator of antimineralocorticoid action) without significantly elevating serum potassium levels, a common side effect of other MR antagonists like spironolactone and eplerenone. This suggests that DSR-71167's CA inhibitory activity may mitigate the risk of hyperkalemia associated with MR antagonism. DSR-71167 has also demonstrated antihypertensive effects in high salt-loaded Dahl hypertensive rats. [ [] ]

Relevance: DSR-71167 and N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride both contain the 2,2-difluoroethylamine moiety. The research on DSR-71167 highlights the potential therapeutic applications of this structural feature in developing safer MR antagonists for treating hypertension and heart failure. The separation of antimineralocorticoid action from serum potassium elevation observed with DSR-71167 suggests a promising strategy for designing MR antagonists with improved safety profiles. [ [] ]

Properties

CAS Number

1803588-36-4

Product Name

N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride

IUPAC Name

N-(2,2-difluoroethyl)pyridin-4-amine;hydrochloride

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C7H8F2N2.ClH/c8-7(9)5-11-6-1-3-10-4-2-6;/h1-4,7H,5H2,(H,10,11);1H

InChI Key

OQBVMFUZNPCCMW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1NCC(F)F.Cl

Canonical SMILES

C1=CN=CC=C1NCC(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.